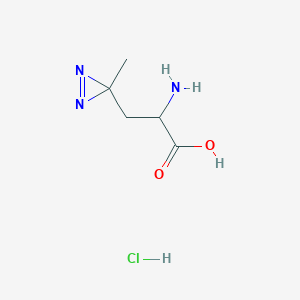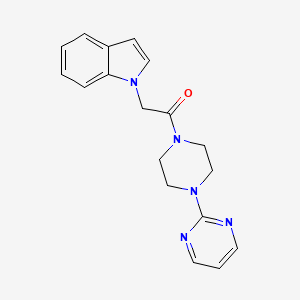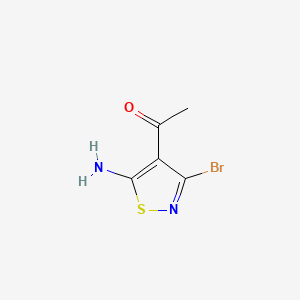
2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C5H10ClN3O2 and a molecular weight of 179.60 g/mol. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
作用機序
Target of Action
The primary targets of 2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride are biological molecules that can be covalently modified when the compound is appended to a ligand or pharmacophore . The exact targets can vary depending on the ligand or pharmacophore to which the compound is attached.
Mode of Action
The compound interacts with its targets through a process known as photo-crosslinking . This involves the use of UV light to induce a covalent bond between the compound and its target . The presence of the 3-methyl-3H-diazirin-3-yl group in the compound allows for this photo-crosslinking .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific targets of the compound. The compound’s ability to induce covalent modification of its targets can potentially affect a wide range of biochemical pathways, particularly those involving the targets it modifies .
Pharmacokinetics
The compound’s ability to covalently modify its targets suggests that it may have a relatively long duration of action, as covalent modifications are typically irreversible and persist until the modified molecule is degraded .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets it modifies. By covalently modifying its targets, the compound can potentially alter their function, leading to changes in cellular processes and potentially resulting in various biological effects .
Action Environment
The action of this compound is influenced by environmental factors such as light. Specifically, the compound requires UV light to induce covalent modification of its targets . Therefore, its action, efficacy, and stability may be influenced by factors such as light exposure and the specific wavelengths of light present in the environment .
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3-methyl-3H-diazirine with appropriate amino acids under controlled conditions. The reaction typically involves the use of reagents such as hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazirines or other derivatives.
科学的研究の応用
This compound is widely used in scientific research due to its unique properties. It is particularly valuable in:
Chemistry: Used as a photoprobe in photo-crosslinking studies to investigate protein interactions.
Biology: Employed in labeling and tracking proteins within cells.
Medicine: Utilized in drug discovery and development for identifying potential therapeutic targets.
Industry: Applied in the development of new materials and chemical processes.
類似化合物との比較
2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride is unique due to its diazirine group, which allows for photoactivation. Similar compounds include:
Photo-leucine: Another diazirine-containing amino acid used in photo-crosslinking studies.
Photo-lysine: Similar to photo-leucine but with a lysine backbone.
Diazirine derivatives: Various other diazirine-containing compounds used in different research applications.
These compounds share the ability to form reactive intermediates upon UV light activation, but they differ in their amino acid backbones and specific applications.
特性
IUPAC Name |
2-amino-3-(3-methyldiazirin-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2.ClH/c1-5(7-8-5)2-3(6)4(9)10;/h3H,2,6H2,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNFORQFTSETKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137462-36-1 |
Source


|
| Record name | 2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-chlorophenyl)methyl]-5-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2998023.png)
![3-(Benzenesulfonyl)-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2998024.png)





![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2998033.png)
![3-Bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2998034.png)

![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-(1,3,4-trimethyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2998041.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole](/img/structure/B2998042.png)
![4-(2-methylpropanamido)-N-{[4-(methylsulfanyl)phenyl]methyl}-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B2998043.png)
